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Introduction

Ortataxel (SB-T-101131) represents a significant advancement in the class of third-generation taxane

anticancer agents. As a promising clinical candidate derived from 14β-hydroxy-10-deacetylbaccatin III,

Ortataxel has demonstrated enhanced efficacy against various cancer types, including those exhibiting

multidrug resistance (MDR) phenotypes, particularly those overexpressing P-glycoprotein (P-gp). Ortataxel

advanced to Phase II clinical trials, showing particularly promising activity against drug-resistant cancers.

The structural modifications of Ortataxel, specifically the replacement of the C3'-phenyl group with an

isobutenyl or isobutyl group and specific acyl modifications at the C10 position, contribute to its enhanced

potency and ability to overcome common taxane resistance mechanisms. These modifications not only

suppress ABC-cassette efflux pumps like P-gp but also enhance tubulin polymerization capabilities. [1] [2]

The complex chemical structure and diverse solid forms of Ortataxel present unique analytical challenges

that require sophisticated characterization techniques. This document provides detailed application notes and

protocols for the comprehensive analysis of Ortataxel, covering solid-state characterization,

chromatographic separation, and bioanalytical methods. These protocols are designed to support researchers

in pharmaceutical development, quality control, and preclinical studies, ensuring accurate characterization

and quantification of this promising therapeutic agent across various matrices. [3] [4]
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Physical Characterization Methods

Solid-State Characterization

The crystalline form of Ortataxel plays a critical role in its stability, solubility, and bioavailability. Among

the identified solid forms, Crystalline Form I has been extensively characterized and represents the most

stable polymorphic form. This form demonstrates superior stability and processability, making it the

preferred form for pharmaceutical development. [3]

Table 1: Key Characterization Parameters for Ortataxel Crystalline Form I

Parameter Specification Experimental Conditions

PXRD Peak Positions
(°2θ)

5.4, 6.9, 8.4, 9.4, 10.7, 12.4, 13.4, 14.8,
15.9, 17.4, 18.5, 19.7, 21.2, 22.5, 24.2

Copper Kα radiation (λ =
1.54056 Å); Room temperature

Melting Point Approximately 193-195°C (with
decomposition)

Heating rate: 10°C/min;
Nitrogen purge at 50 mL/min

FT-IR Characteristic
Bands

3500, 2970, 1735, 1710, 1650, 1535,
1455, 1370, 1240, 1070, 1020, 980, 710

cm⁻¹

KBr pellet method; Range:
4000-400 cm⁻¹

Thermogravimetric
Analysis

Weight loss: ≤0.5% up to 150°C Heating rate: 10°C/min;

Nitrogen atmosphere

Experimental Protocols

2.2.1 Preparation of Crystalline Form I of Ortataxel

Materials: Ortataxel crude material, absolute ethanol, n-heptane, citric acid, ascorbic acid, organic solvents

(acetone, methanol, isopropanol), aliphatic alkanes (n-hexane, n-heptane)

Equipment: Round-bottom flask, condenser, magnetic stirrer, thermometer, filtration apparatus, drying oven
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Procedure:

Dissolve 1.0 g of Ortataxel crude material in 20 mL of absolute ethanol in a 100 mL round-bottom
flask.

Add stabilizing agents (0.1% w/w citric acid and 0.05% w/w ascorbic acid relative to Ortataxel) to
prevent degradation during processing.

Heat the mixture to 40-45°C with continuous stirring until complete dissolution is achieved.
Gradually add 40 mL of n-heptane (anti-solvent) dropwise over 30 minutes while maintaining the

temperature at 40-45°C.
Cool the solution gradually to 20-25°C at a controlled rate of 0.5°C per minute to induce

crystallization.
Continue stirring for an additional 4-6 hours at room temperature to complete the crystallization

process.
Filter the resulting crystals under vacuum and wash with 10 mL of n-heptane/ethanol mixture (4:1

v/v).
Dry the crystals under vacuum at 40°C for 12 hours to obtain the final product.

Critical Parameters:

Maintain strict temperature control during anti-solvent addition and cooling phases
Ensure adequate stirring speed (150-200 rpm) to promote uniform crystal growth

Control the anti-solvent addition rate to prevent oiling out or amorphous formation
Use fresh stabilizing agents to prevent oxidative degradation

Alternative Solvent Systems: Crystalline Form I can also be obtained using other solvent/anti-solvent

combinations including acetone/n-hexane, methanol/water, or isopropanol/water mixtures. The crystalline

form obtained should be verified by PXRD against reference patterns. [3] [4] [5]

2.2.2 Powder X-Ray Diffraction (PXRD) Analysis

Equipment: X-ray diffractometer with Cu Kα radiation source

Parameters:

Voltage: 45 kV

Current: 40 mA
Step size: 0.02° 2θ

Scan speed: 2° 2θ per minute
Scan range: 3-40° 2θ

Procedure:
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Gently grind the sample using an agate mortar and pestle to achieve uniform particle size.

Pack the powdered sample into a sample holder using a glass slide to ensure a flat surface.
Load the sample holder into the diffractometer and initiate the scanning sequence.

Collect diffraction data and identify characteristic peaks by comparison with reference patterns.

Validation Criteria: The sample is confirmed as Crystalline Form I if all major peaks (as listed in Table 1)

are present within ±0.1° 2θ of the reference values. [3] [4]

Chromatographic Methods

HPLC and UPLC Techniques

Liquid chromatography represents the cornerstone of Ortataxel analysis in both bulk drug substances and

biological matrices. While specific HPLC/UPLC methods for Ortataxel are not explicitly detailed in the

available literature, robust methods have been developed for structurally similar taxanes including paclitaxel

and docetaxel. These methods can be systematically adapted and validated for Ortataxel analysis. [6] [7]

Table 2: Chromatographic Methods for Taxane Analysis

Parameter
HPLC Method for
Docetaxel [6]

UPLC Method for
Paclitaxel [7]

Suggested Conditions for
Ortataxel

Column C18 (250 × 4.6 mm, 5

μm)

C18 (150 × 4.6 mm, 5

μm)

C18 (150 × 4.6 mm, 2.5 μm)

Mobile Phase Acetonitrile/water (60:40,

v/v)

Acetonitrile/water (80:20,

v/v)

Acetonitrile/water (65:35,

v/v)

Flow Rate 1.0 mL/min 1.0 mL/min 0.8 mL/min

Detection UV at 230 nm UV at 227 nm UV at 228-232 nm

Injection
Volume

70 μL 10 μL 20 μL

Run Time 8 min 8 min 10-12 min
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Parameter
HPLC Method for
Docetaxel [6]

UPLC Method for
Paclitaxel [7]

Suggested Conditions for
Ortataxel

Retention
Time

Docetaxel: ~6.2 min Paclitaxel: ~5.8 min To be determined

experimentally

Internal
Standard

Paclitaxel 6-alpha-hydroxy

paclitaxel

Potential: Docetaxel or

Paclitaxel

Experimental Protocols

3.2.1 HPLC Method for Taxane Analysis in Formulations

Materials: Ortataxel reference standard, acetonitrile (HPLC grade), water (HPLC grade), methanol (HPLC

grade)

Equipment: HPLC system with UV detector, C18 column (250 × 4.6 mm, 5 μm), analytical balance,

sonicator

Mobile Phase Preparation:

Prepare a mixture of acetonitrile and water in the ratio 65:35 (v/v).

Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 10 minutes.

Standard Solution Preparation:

Accurately weigh 10 mg of Ortataxel reference standard and transfer to a 10 mL volumetric flask.

Dissolve in and dilute to volume with methanol to obtain a 1 mg/mL stock solution.
Prepare working standards by appropriate dilution with the mobile phase to cover the concentration

range of 0.1-100 μg/mL.

Chromatographic Procedure:

Equilibrate the HPLC column with mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

Set the UV detector wavelength to 230 nm.
Inject 20 μL of the standard solution and record the chromatogram.

Identify Ortataxel based on retention time comparison with the reference standard.
Construct a calibration curve by plotting peak area against concentration.
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System Suitability Requirements:

Theoretical plates: Not less than 5000
Tailing factor: Not more than 1.5

Relative standard deviation (RSD): Not more than 2.0% for six replicate injections

This method can be adapted for related compound analysis and assay determination in Ortataxel drug

substance and formulations. [6]

Bioanalytical Methods

Metabolite Identification and Quantification

The metabolic profile of taxanes provides critical insights for understanding their pharmacokinetic behavior

and potential drug interactions. While comprehensive metabolism studies specifically for Ortataxel are not

available in the searched literature, its structural similarity to other taxanes suggests comparable metabolic

pathways. Paclitaxel, the prototypical taxane, is primarily metabolized by cytochrome P450 enzymes, mainly

CYP2C8 and to a lesser extent CYP3A4, producing 6-alpha-hydroxy paclitaxel as the major metabolite. [7]
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Diagram 1: Metabolic pathway of taxane anticancer agents. Ortataxel undergoes hepatic metabolism

primarily via cytochrome P450 enzymes, similar to other taxanes, forming hydroxylated metabolites that can

be detected and quantified using UPLC methods.

Experimental Protocols

4.2.1 UPLC Method for Simultaneous Quantification of Taxane and Metabolites

Materials: Ortataxel, metabolite standards, acetonitrile (UPLC grade), methanol (UPLC grade), water

(UPLC grade), control plasma

Equipment: UPLC system with diode array detector, C18 column (150 × 4.6 mm, 5 μm), nitrogen

evaporator, centrifuge, vortex mixer

Mobile Phase Preparation:

Prepare a mixture of acetonitrile and water in the ratio 80:20 (v/v).

Filter through a 0.22 μm membrane filter and degas by sonication for 15 minutes.

Sample Preparation (Plasma) - Protein Precipitation Method:

Thaw frozen plasma samples at 4°C and vortex for 15 seconds.
Transfer 400 μL of plasma to a clean centrifuge tube.

Add 200 μL of acetonitrile for protein precipitation.
Vortex the mixture for 1 minute and centrifuge at 17,700 rpm at 4°C for 10 minutes.

Transfer 200 μL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 22°C.

Reconstitute the residue in 200 μL of mobile phase (ACN:methanol, 80:20 v/v).
Transfer to UPLC vials and inject 10 μL into the UPLC system.

Chromatographic Conditions:

Column temperature: 35°C
Flow rate: 1.0 mL/min

Detection wavelength: 227 nm
Run time: 8 minutes

Method Validation Parameters:
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Linearity: Evaluate over concentration range 5-5000 ng/mL

Accuracy: 85-115% of nominal values
Precision: RSD ≤15%

Recovery: Consistent and reproducible
LOD/LOQ: Establish based on signal-to-noise ratio of 3:1 and 10:1 respectively

Application: This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and

CYP enzyme activity assessment by measuring parent drug to metabolite ratios in biological samples. [7]

Table 3: Validation Parameters for Bioanalytical Methods

Validation
Parameter

Acceptance Criteria Typical Performance for Taxanes

Linearity Range R² ≥ 0.995 5-5000 ng/mL

Accuracy 85-115% 95-105%

Precision (RSD) ≤15% ≤10%

Recovery Consistent and reproducible >90%

LOD Signal-to-noise ≥ 3:1 0.033-0.05 ng/mL

LOQ Signal-to-noise ≥ 10:1 0.099-0.14 ng/mL

Selectivity No interference at retention

times

Achievable with optimized sample

preparation

Conclusion

The analytical characterization of Ortataxel requires a multifaceted approach encompassing solid-state

analysis, chromatographic separation, and bioanalytical quantification. The protocols outlined in this

document provide comprehensive methodologies for the complete profiling of this promising third-

generation taxane. The orthologous approaches detailed for chromatographic and metabolic studies, while

adapted from methods developed for structurally related taxanes, offer validated starting points for

Ortataxel-specific method development.
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For researchers working with Ortataxel, particular attention should be paid to:

The solid-form characterization to ensure proper polymorphic identity and stability
Stabilization during analysis due to the compound's susceptibility to degradation

Sensitive bioanalytical methods to support pharmacokinetic and metabolic studies
Method adaptation and validation to address the specific analytical needs of Ortataxel

As Ortataxel continues to progress through clinical development, these analytical methods will play a

crucial role in ensuring product quality, understanding pharmacokinetic profiles, and ultimately delivering a

safe and effective therapeutic agent to patients suffering from multidrug-resistant cancers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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